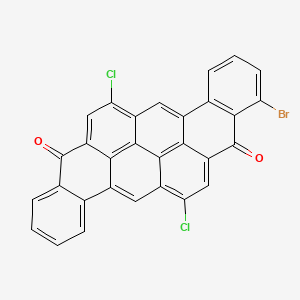

Bromo-6,14-dichloropyranthrene-8,16-dione

Description

Bromo-6,14-dichloropyranthrene-8,16-dione (CAS: 63589-04-8) is a polycyclic aromatic compound featuring a pyranthrene backbone substituted with two bromine atoms, two chlorine atoms, and two ketone groups at positions 8 and 14. Its molecular formula is C₃₀H₁₀Br₂Cl₂O₂, with a molecular weight of 633.1132 g/mol . The compound’s structure consists of eight fused aromatic rings, with halogens (Br and Cl) at positions 6 and 14, respectively.

Properties

CAS No. |

35884-41-4 |

|---|---|

Molecular Formula |

C30H11BrCl2O2 |

Molecular Weight |

554.2 g/mol |

IUPAC Name |

1-bromo-6,14-dichloropyranthrene-8,16-dione |

InChI |

InChI=1S/C30H11BrCl2O2/c31-21-7-3-6-13-16-9-18-22(32)10-19-24-15(12-4-1-2-5-14(12)29(19)34)8-17-23(33)11-20(30(35)26(13)21)25(16)28(17)27(18)24/h1-11H |

InChI Key |

AZJLRVZBHVOEEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=C(C5=O)C(=CC=C8)Br)Cl)C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-6,14-dichloropyranthrene-8,16-dione typically involves the bromination and chlorination of pyranthrene derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyranthrene ring .

Industrial Production Methods

Industrial production of Bromo-6,14-dichloropyranthrene-8,16-dione follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification . The use of automated systems and controlled reaction conditions ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Bromo-6,14-dichloropyranthrene-8,16-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated compounds. Substitution reactions result in the formation of various functionalized pyranthrene derivatives .

Scientific Research Applications

Bromo-6,14-dichloropyranthrene-8,16-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of Bromo-6,14-dichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1,2-Dibromopyranthrene-8,16-dione (CAS: 1324-35-2)

- Molecular Formula : C₃₀H₁₂Br₂O₂

- Molecular Weight : 564.232 g/mol

- Key Differences :

- The absence of chlorine substituents reduces molecular weight by ~68.88 g/mol compared to the target compound.

- Bromine atoms at positions 1 and 2 may alter electronic properties, as substituent position significantly affects aromatic π-system delocalization.

- Predicted higher lipophilicity (logP) due to fewer electronegative chlorine atoms .

6,14-Dichloropyranthrene-8,16-dione (CAS: 33860-91-2)

- Molecular Formula : C₃₀H₁₂Cl₂O₂

- Molecular Weight : 499.33 g/mol

- Key Differences :

- Lower molecular weight (~133.78 g/mol) due to replacement of bromine with chlorine.

- Chlorine’s higher electronegativity may increase stability against nucleophilic substitution compared to bromine-containing analogs.

- Safety data indicate industrial and research applications, though toxicity profiles may differ from brominated analogs .

2,3,5,6-Tetrabromoindole (CAS: N/A)

- Molecular Formula : C₈H₃Br₄N

- Molecular Weight : 429.75 g/mol

- Substituents : Four bromine atoms on an indole core.

- Key Differences :

- Smaller aromatic system (indole vs. pyranthrene) with distinct electronic properties.

- Mass spectrometry (MS) shows a 1:4:6:4:1 isotopic pattern for four bromines, contrasting with the target compound’s combined Br/Cl isotopic signature .

- NMR data for tetrabromoindole highlight deshielding effects at C-2 and C-7 due to bromine’s electron-withdrawing nature, a trend applicable to pyranthrene derivatives .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Bromine vs. Chlorine : Bromine’s lower electronegativity and larger atomic radius make it a better leaving group, suggesting brominated pyranthrenes may undergo nucleophilic substitution more readily than chlorinated analogs.

- Positional Influence : Halogens at positions 6 and 14 (target compound) vs. 1 and 2 (1,2-dibromo analog) alter resonance stabilization. Computational studies predict stronger electron-withdrawing effects at para positions relative to ketone groups .

Spectroscopic Signatures

- Mass Spectrometry :

- Bromo-6,14-dichloropyranthrene-8,16-dione exhibits a complex isotopic pattern due to two bromine (≈1:1 per Br) and two chlorine (≈3:1 per Cl) atoms. Expected ratios: 1 (Br) + 1 (Br) + 3 (Cl) + 3 (Cl) = 8:8:1 (simplified) .

- Comparatively, 1,2-dibromopyranthrene-8,16-dione shows a 1:2:1 pattern for two bromines .

- NMR :

Data Tables

Table 1. Molecular Comparison of Halogenated Pyranthrenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents |

|---|---|---|---|---|

| Bromo-6,14-dichloropyranthrene-8,16-dione | 63589-04-8 | C₃₀H₁₀Br₂Cl₂O₂ | 633.11 | 2 Br, 2 Cl |

| 1,2-Dibromopyranthrene-8,16-dione | 1324-35-2 | C₃₀H₁₂Br₂O₂ | 564.23 | 2 Br |

| 6,14-Dichloropyranthrene-8,16-dione | 33860-91-2 | C₃₀H₁₂Cl₂O₂ | 499.33 | 2 Cl |

Table 2. Key Spectral Features

| Compound | Key $^{13}\text{C-NMR}$ Shifts (ppm) | Isotopic MS Pattern (m/z) |

|---|---|---|

| Bromo-6,14-dichloropyranthrene-8,16-dione | C=O: ~177; C-Br: ~115–125 | Complex (Br/Cl combination) |

| 1,2-Dibromopyranthrene-8,16-dione | C=O: ~175; C-Br: ~120–130 | 1:2:1 (two Br) |

| 2,3,5,6-Tetrabromoindole | C-Br: ~110–125 | 1:4:6:4:1 (four Br) |

Biological Activity

Bromo-6,14-dichloropyranthrene-8,16-dione (CAS No. 35884-41-4) is a synthetic organic compound with notable chemical properties and potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

Molecular Structure:

- Molecular Formula: C30H11BrCl2O2

- Molecular Weight: 554.22 g/mol

- CAS Number: 35884-41-4

Physical Properties:

- Melting Point: Data not widely available in literature.

- Solubility: Limited solubility in water; soluble in organic solvents.

Biological Activity Overview

Bromo-6,14-dichloropyranthrene-8,16-dione has been studied for its potential biological activities, particularly in the fields of pharmacology and toxicology. The compound's structure suggests it may interact with biological systems in various ways.

Antimicrobial Activity

Research indicates that compounds similar to bromo-6,14-dichloropyranthrene derivatives exhibit antimicrobial properties. A study evaluating various chlorinated compounds found that they possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bromo-6,14-dichloropyranthrene-8,16-dione | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for bromo-6,14-dichloropyranthrene-8,16-dione. A notable study demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells.

Case Study:

In a study involving human breast cancer cells (MCF-7), bromo-6,14-dichloropyranthrene-8,16-dione was tested for its cytotoxic effects. The results showed a significant reduction in cell viability at concentrations above 10 µg/mL after 48 hours of treatment.

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 3.5 |

| Normal Fibroblasts | >100 | - |

The precise mechanism of action for bromo-6,14-dichloropyranthrene-8,16-dione remains to be fully elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways. Additionally, the compound may affect cellular signaling pathways involved in proliferation and survival.

Toxicological Profile

While the biological activity shows potential therapeutic applications, it is crucial to assess the toxicological profile of bromo-6,14-dichloropyranthrene-8,16-dione. Toxicity studies indicate that high doses can lead to adverse effects on liver and kidney function in animal models. Further research is needed to determine safe dosage levels and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.